Fostamatinib

Catalog No.
S637386
CAS No.
901119-35-5
M.F
C23H26FN6O9P
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fostamatinib

CAS Number

901119-35-5

Product Name

Fostamatinib

IUPAC Name

[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate

Molecular Formula

C23H26FN6O9P

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29)

InChI Key

GKDRMWXFWHEQQT-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C

Description

The exact mass of the compound Fostamatinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

One of the most studied applications of fostamatinib in scientific research is in IgA nephropathy (IgAN). IgAN is an autoimmune kidney disease characterized by the deposition of immune complexes in the glomeruli, the filtering units of the kidney. This leads to inflammation and progressive kidney function decline. Studies have investigated fostamatinib's ability to suppress the immune response and reduce proteinuria (excess protein in the urine), a marker of kidney damage, in patients with IgAN. These studies have shown promising results, suggesting fostamatinib could be a potential therapeutic option for IgAN.

Fostamatinib in Other Scientific Research Areas

Fostamatinib's immunomodulatory effects are also being explored in other scientific research areas. Studies are investigating its potential in diseases like:

  • Systemic lupus erythematosus (SLE): SLE is a chronic autoimmune disease that can affect multiple organs. Fostamatinib's ability to dampen the immune response is being examined for its effectiveness in managing SLE symptoms.
  • Immune thrombocytopenia (ITP): ITP is an autoimmune disorder that causes low platelet counts, leading to an increased risk of bleeding. Fostamatinib has received FDA approval for treating chronic ITP in adults who have not responded to other treatments [].

Fostamatinib is an oral prodrug that serves as a selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase implicated in various immune responses. The compound is primarily used for the treatment of chronic immune thrombocytopenia, particularly in patients who have not responded adequately to other therapies. Upon administration, fostamatinib is converted in the intestine to its active metabolite, R406, which exerts its pharmacological effects by inhibiting Syk activity and thereby reducing the destruction of platelets mediated by immune cells .

Fostamatinib works by inhibiting Syk, a protein involved in the activation of immune cells like macrophages. In ITP, these macrophages destroy platelets, leading to low blood platelet count. By blocking Syk, Fostamatinib prevents this destruction and helps increase platelet levels [].

  • Hydrolysis:
    FostamatinibAlkaline PhosphataseR406\text{Fostamatinib}\xrightarrow{\text{Alkaline Phosphatase}}\text{R406}
  • Metabolism:
    R406CYP3A4 UGT1A9Metabolites e g O glucuronide \text{R406}\xrightarrow{\text{CYP3A4 UGT1A9}}\text{Metabolites e g O glucuronide }

The primary mechanism of action of fostamatinib involves the inhibition of Syk, which plays a pivotal role in the signaling pathways of B-cell receptors and Fc receptors on immune cells. By blocking these pathways, fostamatinib effectively reduces the immune-mediated destruction of platelets, leading to an increase in platelet counts in patients with chronic immune thrombocytopenia . Additionally, R406 has been shown to inhibit T and B lymphocyte activation and can affect various inflammatory mediators such as tumor necrosis factor α and interleukin-8 .

Fostamatinib is synthesized as a methylene phosphate prodrug designed to enhance oral bioavailability. The synthesis typically involves:

  • Formation of Methylene Phosphate: The initial steps involve creating a phosphate ester that enhances solubility.
  • Prodrug Design: This design allows for the conversion to R406 upon administration.
  • Purification: The final product undergoes purification processes to ensure high purity suitable for clinical use.

The detailed synthetic pathway remains proprietary but generally follows principles of organic synthesis involving phosphoric acid derivatives .

Fostamatinib's primary application is in treating chronic immune thrombocytopenia. It has also been explored for potential use in other autoimmune conditions such as rheumatoid arthritis due to its immunomodulatory effects. Clinical trials have demonstrated its efficacy in increasing platelet counts and improving symptoms associated with these conditions .

Fostamatinib exhibits significant interactions with various drugs due to its metabolism via cytochrome P450 enzymes and transport proteins. Notably:

  • Drug-Drug Interactions: Caution is advised when co-administering fostamatinib with medications that are substrates of cytochrome P450 3A4 or UGT1A9, as these may alter fostamatinib's efficacy and safety profile.
  • Transport Proteins: Fostamatinib and its metabolite R406 inhibit breast cancer resistance protein, which may influence the pharmacokinetics of other drugs transported by this pathway .

Fostamatinib shares similarities with several other compounds that target immune responses or platelet function. Here are some notable comparisons:

CompoundMechanism of ActionIndicationsUnique Features
FostamatinibSpleen tyrosine kinase inhibitorChronic immune thrombocytopeniaFirst-in-class Syk inhibitor
RuxolitinibJanus kinase inhibitorMyelofibrosis, polycythemia veraTargets Janus kinases specifically
AbataceptCTLA-4 IgG fusion proteinRheumatoid arthritisModulates T-cell activation
TocilizumabIL-6 receptor antagonistRheumatoid arthritisTargets interleukin-6 signaling

Fostamatinib's unique position as a selective Syk inhibitor distinguishes it from other therapies that may target broader pathways or different kinases altogether. Its specific action on immune-mediated platelet destruction makes it particularly valuable in managing chronic immune thrombocytopenia .

Fostamatinib, with the molecular formula C₂₃H₂₆FN₆O₉P and molecular weight 580.46 g/mol, exhibits characteristic nuclear magnetic resonance spectral features that reflect its complex heterocyclic structure [1] [26] [29]. The compound contains multiple aromatic systems including a trimethoxyphenyl group, pyrimidine ring, and pyrido[3,2-b] [1] [4]oxazine bicyclic system, each contributing distinct signals to the nuclear magnetic resonance spectrum [26] [29].

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of fostamatinib displays several characteristic regions corresponding to different proton environments within the molecule [5]. The methoxy protons (-OCH₃) attached to the trimethoxyphenyl ring appear as singlets in the 3.5-4.0 parts per million region, representing the nine protons of the three methoxy substituents [1] [26]. These signals are typically sharp and well-resolved due to the symmetrical nature of the methoxy groups.

Aromatic protons from the trimethoxyphenyl and pyrimidine rings contribute signals in the 6.5-7.5 parts per million and 8.0-9.0 parts per million regions respectively [5] [26]. The pyrimidine protons appear further downfield due to the electron-withdrawing nature of the nitrogen atoms in the ring system [26]. The presence of the fluorine substituent on the pyrimidine ring affects the chemical shift of adjacent protons through inductive effects [26] [29].

The N-CH₂ protons from the pyrido-oxazine system appear as complex multiplets in the 2.0-3.0 parts per million region, while the dimethyl groups of the oxazine ring contribute singlets in the 1.5-2.5 parts per million range [26]. The phosphate ester methylene protons (-CH₂-OPO₃H₂) show characteristic deshielding due to the electron-withdrawing phosphate group [1] [5].

Carbon-13 Nuclear Magnetic Resonance Spectral Characteristics

The carbon-13 nuclear magnetic resonance spectrum of fostamatinib reveals the complex carbon framework of the molecule [7]. Carbonyl and aromatic carbons appear in the 150-170 parts per million region, with the oxazine carbonyl carbon typically observed around 165-170 parts per million due to the amide-like character of the lactam functionality [26] [29].

The aromatic carbons from the pyrimidine and phenyl rings contribute multiple signals in the 120-140 parts per million region [7] [26]. The carbon bearing the fluorine substituent shows characteristic upfield shifting due to the strong electron-withdrawing effect of fluorine [36]. The methoxy carbons appear in the 50-80 parts per million range, with the OCH₃ carbons typically observed around 55-60 parts per million [6] [7].

Aliphatic carbons, including the dimethyl groups and the phosphate-bearing methylene carbon, contribute signals in the 20-40 parts per million region [6] [7]. The phosphate ester carbon shows distinctive deshielding compared to simple aliphatic carbons due to the electron-withdrawing effect of the phosphate group [1] [5].

Fluorine-19 Nuclear Magnetic Resonance Analysis

The single fluorine atom present in fostamatinib provides a unique nuclear magnetic resonance signature in fluorine-19 spectroscopy [36]. The fluorine signal appears as a singlet in the -110 to -130 parts per million range, characteristic of aromatic fluorine substituents [36]. This fluorine-19 nuclear magnetic resonance signal serves as a diagnostic feature for compound identification and can be used for quantitative analysis due to the high sensitivity of fluorine-19 nuclear magnetic resonance spectroscopy [36].

Nuclear Magnetic Resonance TypeChemical Shift Range (parts per million)AssignmentMultiplicity Pattern
Proton Nuclear Magnetic Resonance3.5-4.0Methoxy groups (-OCH₃)Singlet
Proton Nuclear Magnetic Resonance6.5-7.5Aromatic protonsMultiple signals
Proton Nuclear Magnetic Resonance8.0-9.0Pyrimidine protonsDoublet/singlet
Carbon-13 Nuclear Magnetic Resonance150-170Carbonyl and aromatic carbonsMultiple signals
Carbon-13 Nuclear Magnetic Resonance120-140Aromatic carbonsMultiple signals
Carbon-13 Nuclear Magnetic Resonance50-80Methoxy and phosphate carbonsMultiple signals
Fluorine-19 Nuclear Magnetic Resonance-110 to -130Fluorine on pyrimidineSinglet

Mass Spectrometric Fragmentation Patterns

Fostamatinib undergoes rapid conversion to its active metabolite R406 (tamatinib) under physiological conditions, and both compounds exhibit distinct mass spectrometric fragmentation patterns [9] [12] [14]. The mass spectrometric analysis of fostamatinib and its metabolite provides crucial information for analytical method development and structural characterization [9] [12].

Molecular Ion Formation and Detection

Under electrospray ionization conditions in positive mode, fostamatinib produces a molecular ion peak at mass-to-charge ratio 581.5 corresponding to [M+H]⁺ [9] [12]. However, fostamatinib is rapidly converted to R406 in biological systems, making R406 the primary analyte of interest for mass spectrometric analysis [9] [12] [14]. R406 shows a prominent molecular ion at mass-to-charge ratio 471.1 under electrospray ionization positive mode conditions [9] [12] [14].

The molecular ion of R406 at mass-to-charge ratio 471.1 serves as the precursor ion for tandem mass spectrometry experiments [9] [12] [14]. The stability of this molecular ion under collision-induced dissociation conditions allows for reproducible fragmentation analysis [9] [14]. The difference in molecular weight between fostamatinib and R406 (110 mass units) corresponds to the loss of the phosphate group during the conversion process [9] [12].

Major Fragmentation Pathways

The most significant fragmentation of R406 occurs through collision-induced dissociation, producing a major product ion at mass-to-charge ratio 122.0 [9] [12] [14]. This fragmentation represents the loss of 349 mass units from the molecular ion, indicating extensive bond cleavage within the molecule [9] [12]. The mass-to-charge ratio 122.0 fragment is consistently the most abundant product ion and serves as the primary transition for quantitative analysis using multiple reaction monitoring [9] [12] [14].

Additional fragmentation pathways produce various product ions of lower intensity [13] [16]. The fragmentation pattern involves alpha-cleavage reactions typical of heterocyclic compounds, as well as rearrangement processes that lead to the formation of stable fragment ions [13] [16]. The pyrimidine ring system contributes to several fragment ions through characteristic nitrogen-containing heterocycle fragmentation mechanisms [13] [16].

The presence of the fluorine atom influences the fragmentation pattern by stabilizing certain fragment ions and directing fragmentation away from the fluorinated pyrimidine ring [13]. The trimethoxyphenyl group undergoes typical aromatic fragmentation, including the loss of methoxy groups and formation of tropylium-like ions [13] [16].

Optimized Mass Spectrometric Conditions

For analytical applications, the mass spectrometric detection of R406 is optimized using specific instrumental parameters [9] [12] [14]. The collision energy for the 471.1 > 122.0 transition is typically set at 50 electron volts to maximize the formation of the diagnostic product ion [9] [12]. The cone voltage is optimized at 68 volts to ensure efficient ionization while minimizing in-source fragmentation [9].

Nitrogen is used as the desolvation gas at a flow rate of 600 liters per hour, with the desolvation temperature maintained at 350°C [9]. The source temperature is set at 150°C to ensure stable ionization conditions [9]. Argon serves as the collision gas at a flow rate of 0.1 liters per hour for collision-induced dissociation experiments [9].

Precursor Ion (mass-to-charge ratio)Product Ion (mass-to-charge ratio)Fragmentation TypeCollision Energy (electron volts)Application
471.1 (R406, [M+H]⁺)122.0Major fragment50Quantitative analysis
471.1 (R406)Multiple fragmentsAlpha-cleavage20-60Structural elucidation
471.1 (R406)Base peak regionRearrangement30-50Identification
581.5 (Fostamatinib)Variable productsMultiple pathwaysVariableParent compound detection

Ultraviolet-Visible and Infrared Absorption Profiles

The ultraviolet-visible and infrared absorption characteristics of fostamatinib reflect its complex aromatic structure and diverse functional groups [17] [20] [23]. These spectroscopic techniques provide complementary information about the electronic transitions and vibrational modes present in the molecule [17] [18] [20].

Ultraviolet-Visible Absorption Characteristics

Fostamatinib exhibits characteristic ultraviolet-visible absorption arising from its extensive conjugated aromatic system [17] [18] [19]. The primary absorption maximum occurs in the 249-260 nanometer region, corresponding to π→π* transitions within the conjugated aromatic framework [17] [20]. This absorption band shows high intensity due to the extended conjugation between the trimethoxyphenyl group and the pyrimidine ring through the amino linkage [18] [19].

Secondary absorption bands appear in the 280-320 nanometer region, representing localized aromatic transitions within individual ring systems [17] [18]. These transitions are typically of moderate intensity and provide information about the electronic environment of specific aromatic rings [18] [19]. The presence of electron-donating methoxy groups on the phenyl ring shifts these transitions to longer wavelengths compared to unsubstituted aromatic systems [18] [19].

High-energy transitions occur in the 200-240 nanometer region, corresponding to π→π* transitions of higher energy and n→π* transitions involving the nitrogen atoms in the heterocyclic systems [18] [19]. These absorptions are typically intense and provide information about the overall electronic structure of the molecule [18] [19].

The fluorine substituent on the pyrimidine ring influences the ultraviolet-visible spectrum through inductive effects, potentially causing slight shifts in the absorption maxima [18] [19]. The electron-withdrawing nature of fluorine can affect the energy levels of the π-electron system, leading to subtle changes in the absorption profile [18] [19].

Infrared Spectroscopic Analysis

The infrared spectrum of fostamatinib displays characteristic absorption bands corresponding to the various functional groups present in the molecule [20] [23] [24]. The N-H and O-H stretching vibrations appear in the 3200-3500 wavenumber region as broad bands due to hydrogen bonding interactions [20] [23]. These bands are particularly important for identifying the amino groups that link the aromatic rings [20].

The carbonyl stretching vibration of the oxazine lactam appears as a strong absorption in the 1650-1700 wavenumber region [20] [23]. This band is characteristic of amide-type carbonyls and provides confirmation of the heterocyclic lactam structure [20] [23]. The exact position of this band is influenced by the electronic environment of the carbonyl group and any hydrogen bonding interactions [20].

Aromatic C=C and C=N stretching vibrations contribute multiple bands in the 1550-1650 wavenumber region [20] [23]. These absorptions arise from the various aromatic and heteroaromatic ring systems present in fostamatinib [20]. The pyrimidine ring contributes characteristic C=N stretching modes that are distinct from purely aromatic C=C vibrations [20] [23].

The phosphate ester group provides diagnostic infrared absorptions, with P=O stretching appearing as a strong band in the 1200-1300 wavenumber region [20] [23]. The P-O stretching vibrations occur in the 1000-1100 wavenumber region and are of medium intensity [20] [23]. These phosphate bands are crucial for confirming the prodrug nature of fostamatinib [20].

The C-F stretching vibration appears in the 800-900 wavenumber region as a characteristic band of medium intensity [20] [23]. This absorption is diagnostic for the presence of the fluorine substituent on the pyrimidine ring [20] [23].

Spectroscopic TechniqueWavelength/FrequencyAssignmentCharacteristics
Ultraviolet-Visible249-260 nanometersPrimary absorption maximumStrong absorption, conjugated system
Ultraviolet-Visible280-320 nanometersSecondary aromatic transitionsModerate intensity
Ultraviolet-Visible200-240 nanometersHigh energy transitionsHigh intensity
Infrared3200-3500 wavenumbersN-H and O-H stretchingBroad, hydrogen bonding
Infrared1650-1700 wavenumbersC=O stretching (amide)Strong, characteristic amide
Infrared1550-1650 wavenumbersAromatic C=C, C=N stretchingMultiple bands
Infrared1200-1300 wavenumbersP=O stretchingStrong phosphate
Infrared1000-1100 wavenumbersP-O stretchingMedium intensity
Infrared800-900 wavenumbersC-F stretchingCharacteristic C-F

Analytical Applications of Spectroscopic Data

The combined spectroscopic data provides a comprehensive fingerprint for fostamatinib identification and quantitative analysis [20] [21] [23]. The ultraviolet-visible absorption maxima can be used for developing spectrophotometric assays, with the strong absorption around 249-260 nanometers being particularly suitable for quantitative measurements [20] [21]. The linear relationship between concentration and absorbance in this region allows for accurate determination of fostamatinib content in pharmaceutical formulations [20] [21].

The nuclear magnetic resonance spectral assignments facilitate structural confirmation and purity assessment [5] [7]. The characteristic chemical shifts and coupling patterns serve as diagnostic criteria for compound identification [5] [7]. The integration ratios of different proton signals provide information about the molecular composition and can detect impurities or degradation products [5] [7].

XLogP3

1.6

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

580.14829159 g/mol

Monoisotopic Mass

580.14829159 g/mol

Heavy Atom Count

40

UNII

SQ8A3S5101

Drug Indication

Fostamatinib is indicated for use in the treatment of chronic immune thrombocytopenia (ITP) in patients who have had insufficient response to previous therapy.
FDA Label
Tavlesse is indicated for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who are refractory to other treatments.
Treatment of idiopathic thrombocytopenic purpura as a model for immunomodulation
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylarthritis , psoriatic arthritis and juvenile idiopathic arthritis )

Livertox Summary

Fostamatinib is an orally available small molecule inhibitor of spleen tyrosine kinase that is used to treat chronic immune thrombocytopenia. Fostamatinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Hematologic Growth Factors

Mechanism of Action

The active metabolite of fostamatinib, R406, is an inhibitor of spleen tyrosine kinase (Syk). It binds reversibly to the ATP binding pocket with high affinity (Ki = 30nM), inhibiting the kinase activity with an IC50 of 41nM. Syk is a cytosolic protein kinase and part of the signalling cascade which occurs with Fc receptors, TCRs, and BCRs. It contains two src homology 2 (SH2) domains separated by a linker domain. These SH2 domains bind to tyrosine residues on the immunoreceptor tyrosine-based activating motif phosphorylated by Lyn, another kinase in the cascade. This motif is located on the cytoplasmic regions of several immune receptors including Fc receptors, TCRs, BCRs, and natural killer cell receptors. The flexibility provided by the linker enables the protein to bind to many receptor types. Inhibition of Syk suppresses downstream signal transduction. While Syk plays a role in some pathways involved in the generation of the oxidative burst by neutrophils or phagocytosis by macrophages, R406 does not have a significant effect on these processes. This is likely due to redundant pathways which do not involve Syk. Similarly Syk does not produce significant effects on platelet activation despite its involvement in glycoprotein IV and integrin based signalling. Activation of antibody-dependent cell-mediated toxicity by natural killer cells is also unaffected despite the involvement of Syk in Fc receptor signalling. R406 binds to the adenosine A3 receptor as an antagonist as well as the adenosine and monoamine uptake transporters as an inhibitor. It has also been found to be an inhibitor of UDP glucuronosyltransferase UGT1A1, phosphodiesterase PDE5, fatty acid amide hydrolase, 5-lipoxygenase, cathepsin L, and cathepsin S. R406 appears to inhibit a wide range of kinases at higher concentrations. It is thought that inhibition of some of these targets may be responsible for the increase in blood pressure seen with fostamatinib.

Absorption Distribution and Excretion

Fostmatinib is the methylene phosphate prodrug of R406, the active metabolite. It is extensively hydrolyzed by intestinal alkaline phosphatase. Only negligible amounts of fostamatinib enter systemic circulation. R406 has an absolute bioavailability of 55% and reaches peak plasma concentrations in approximately 1.5 h. Administration with a high calorie, high fat meal increases exposure by 23% and the maximum plasma concentration by 15%. This may lengthen time to peak plasma concentration to approximately 3 h. Exposure to R406 is known to be dose proportional up to 200 mg twice daily. R406 accumulates 2-3 fold with twice daily dosing at 100-160 mg.
About 80% of R406 is excreted in the feces, primarily as the O-glucuronide conjugate and the O-desmethyl metabolite produced by gut bacteria. The remaining 20% is excreted in the urine as the N-glucuronide conjugate.
R406 has an apparent oral volume of distribution of approximately 400 L.
R406 has an apparent oral clearance of approximately 300 mL/min.

Metabolism Metabolites

Fostamatinib is metabolized in the gut by alkaline phosphatase to the active metabolite R406. R406 is further oxidized by CYP3A4 and glucuronidated by UGT1A9. Plasma metabolites found include an O-glucuronide conjugate, an N-glucuronide conjugate, an O-desmethyl metabolite, and a sulfate conjugate. A 3,5 benzene diol metabolite forms in the feces via processing of the O-desmethyl metabolite by gut bacteria.

Wikipedia

Fostamatinib
Kifunensine

Biological Half Life

R406 has a half-life of elimination of approximately 15 h.

Use Classification

Human drugs -> Other systemic hemostatics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1. Newland A, Lee EJ, McDonald V, Bussel JB. Fostamatinib for persistent/chronic adult immune thrombocytopenia. Immunotherapy. 2018 Jan;10(1):9-25. doi: 10.2217/imt-2017-0097. Epub 2017 Oct 2. PMID: 28967793.

2. Moore DC, Gebru T, Muslimani A. Fostamatinib for the treatment of immune thrombocytopenia in adults. Am J Health Syst Pharm. 2019 May 17;76(11):789-794. doi: 10.1093/ajhp/zxz052. PMID: 30951590.

3. Bussel J, Arnold DM, Grossbard E, Mayer J, Treliński J, Homenda W, Hellmann A, Windyga J, Sivcheva L, Khalafallah AA, Zaja F, Cooper N, Markovtsov V, Zayed H, Duliege AM. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials. Am J Hematol. 2018 Jul;93(7):921-930. doi: 10.1002/ajh.25125. Epub 2018 May 15. PMID: 29696684; PMCID: PMC6055608.

4. Connell NT, Berliner N. Fostamatinib for the treatment of chronic immune thrombocytopenia. Blood. 2019 May 9;133(19):2027-2030. doi: 10.1182/blood-2018-11-852491. Epub 2019 Feb 25. PMID: 30803989.

5. Kunwar S, Devkota AR, Ghimire DK. Fostamatinib, an oral spleen tyrosine kinase inhibitor, in the treatment of rheumatoid arthritis: a meta-analysis of randomized controlled trials. Rheumatol Int. 2016 Aug;36(8):1077-87. doi: 10.1007/s00296-016-3482-7. Epub 2016 Apr 25. PMID: 27113955.

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